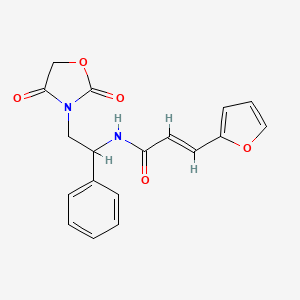

![molecular formula C7H10ClNO B2458107 2-Azaspiro[3.3]heptane-2-carbonyl chloride CAS No. 2416237-14-2](/img/structure/B2458107.png)

2-Azaspiro[3.3]heptane-2-carbonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

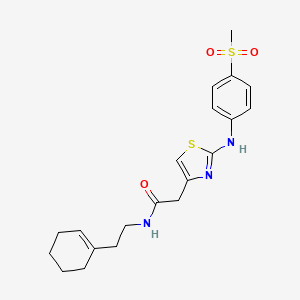

2-Azaspiro[3.3]heptane-2-carbonyl chloride is a chemical compound with a complex structure . It is a derivative of 2-Azaspiro[3.3]heptane, which has a molecular formula of CHN, an average mass of 97.158 Da, and a monoisotopic mass of 97.089149 Da .

Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . More detailed procedures for the synthesis can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.3]heptane-2-carbonyl chloride is complex, involving a spirocyclic scaffold . More detailed information about the molecular structure can be found in the referenced papers .科学研究应用

Drug Discovery Programs

Azaspiro[3.3]heptanes, including 2-Azaspiro[3.3]heptane-2-carbonyl chloride, are valuable synthetic targets for drug discovery programs . The unique structure of this compound makes it a potential candidate for the development of new drugs .

DNA-Encoded Library Technology (DELT)

This compound has been used in the field of synthetic photochemistry, specifically in the preparation of DNA-encoded library technology (DELT) applications . The compound’s unique structure and properties allow it to be incorporated into complex molecules for DELT applications .

Synthesis of Novel Amino Acids

2-Azaspiro[3.3]heptane-2-carbonyl chloride has been used in the synthesis of novel amino acids. These novel amino acids add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design.

Visible Light-Mediated Energy Transfer Catalysis

The compound has been used in visible light-mediated energy transfer catalysis . This process involves the use of visible light to initiate chemical reactions, and 2-Azaspiro[3.3]heptane-2-carbonyl chloride’s unique properties make it suitable for this application .

Synthesis of Spirocyclic β-Lactam

2-Azaspiro[3.3]heptane-2-carbonyl chloride has been used in the synthesis of spirocyclic β-lactam . This is a complex chemical process that involves the use of this compound to create a unique chemical structure .

Diversification of Chemical Space

The compound has been used to diversify the chemical space of DNA-encoded libraries . This involves the use of the compound to create a wide variety of different molecules, expanding the range of potential applications .

作用机制

Target of Action

This compound is a synthetic target for drug discovery programs , suggesting it may interact with various biological targets.

Mode of Action

It’s known that the compound can be incorporated into complex molecules via photocatalysis , indicating it may interact with its targets through covalent bonding or intermolecular forces.

Biochemical Pathways

Given its potential as a synthetic target for drug discovery , it’s likely that it could influence a variety of biochemical pathways depending on the specific targets it interacts with.

Result of Action

As a synthetic target for drug discovery , its effects would likely depend on the specific biological targets it interacts with.

属性

IUPAC Name |

2-azaspiro[3.3]heptane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJQASMNNUSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)

![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)

![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2458040.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2458046.png)

![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)